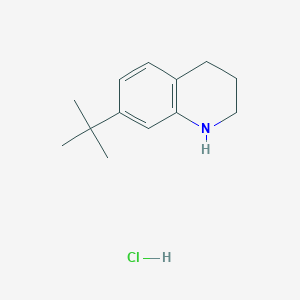

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrahydroquinolines are a class of organic compounds that are semi-hydrogenated derivatives of quinoline . They are often used in medicinal chemistry, and substituted derivatives of tetrahydroquinolines are common in pharmaceuticals .

Synthesis Analysis

Tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Chemical Reactions Analysis

Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be produced by the hydrogenation of quinolines . Other reactions include the Knoevenagel condensation and aza-Michael–Michael addition as mentioned in the synthesis analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its specific structure. Tetrahydroquinolines, in general, are colorless oily liquids .

Scientific Research Applications

Environmental Applications and Toxicity Studies

Synthetic Phenolic Antioxidants and Environmental Concerns : Synthetic phenolic antioxidants, which share structural similarities with the tetrahydroquinoline class, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in various matrices like indoor dust, air particulates, and human tissues, pose potential health risks due to their toxicological profiles, including hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel antioxidants with reduced environmental and health impacts (Liu & Mabury, 2020).

Pharmacological and Clinical Applications

Antimalarial and Anticancer Potential : Chloroquine and its derivatives, belonging to the quinoline class, have been repurposed for various therapeutic applications beyond their antimalarial activity. This includes potential anticancer applications, highlighting the significance of structural analogs like tetrahydroquinoline derivatives in drug discovery (Njaria et al., 2015).

Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinolines, a closely related compound class, have been recognized for their broad therapeutic potential, including anticancer and CNS activities. This underscores the importance of the tetrahydroquinoline scaffold in medicinal chemistry (Singh & Shah, 2017).

Mechanistic Insights and Environmental Fate

Excited State Hydrogen Atom Transfer : Studies on hydrogen atom transfer in relation to quinoline compounds provide insights into photochemical processes, which could be relevant for understanding the chemical behavior of tetrahydroquinoline derivatives under environmental conditions (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Activity and Use in Meat Products : The application of antioxidants in food preservation, particularly those derived from natural sources like tetrahydroquinoline derivatives, emphasizes the potential of these compounds in extending product shelf life and improving food safety (Oswell, Thippareddi, & Pegg, 2018).

Future Directions

properties

IUPAC Name |

7-tert-butyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(2,3)11-7-6-10-5-4-8-14-12(10)9-11;/h6-7,9,14H,4-5,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTFZUYYZUFPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCN2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2629586.png)

![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2629591.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)

![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)

![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)